molecular formula C9H18O2 B13337755 4-Methoxy-2,2,4-trimethylpentanal

4-Methoxy-2,2,4-trimethylpentanal

Cat. No.: B13337755
M. Wt: 158.24 g/mol
InChI Key: LBGFJTLNXHVDBQ-UHFFFAOYSA-N
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Description

4-Methoxy-2,2,4-trimethylpentanal is an organic compound with the molecular formula C10H20O2 It is a branched aldehyde with a methoxy group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,2,4-trimethylpentanal can be achieved through several methods. One common approach involves the reaction of 2,2,4-trimethylpentanal with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the methanol acting as both a solvent and a reactant.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,2,4-trimethylpentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used to replace the methoxy group under appropriate conditions.

Major Products Formed

    Oxidation: 4-Methoxy-2,2,4-trimethylpentanoic acid.

    Reduction: 4-Methoxy-2,2,4-trimethylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2,2,4-trimethylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,2,4-trimethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentanal: Lacks the methoxy group, resulting in different reactivity and applications.

    4-Methoxy-2,2,4-trimethylpentane: Similar structure but lacks the aldehyde group, leading to different chemical properties.

    2,2,4-Trimethylpentanoic acid: The oxidized form of 2,2,4-trimethylpentanal, with different chemical behavior.

Uniqueness

4-Methoxy-2,2,4-trimethylpentanal is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical transformations, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

4-methoxy-2,2,4-trimethylpentanal

InChI

InChI=1S/C9H18O2/c1-8(2,7-10)6-9(3,4)11-5/h7H,6H2,1-5H3

InChI Key

LBGFJTLNXHVDBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C)OC)C=O

Origin of Product

United States

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